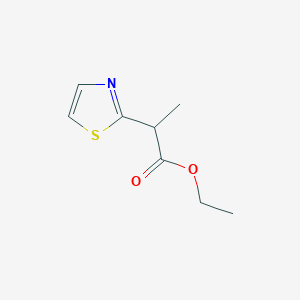

Ethyl 2-(thiazol-2-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

ethyl 2-(1,3-thiazol-2-yl)propanoate |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)6(2)7-9-4-5-12-7/h4-6H,3H2,1-2H3 |

InChI Key |

ZIFVPGWZQORZPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=NC=CS1 |

Origin of Product |

United States |

Structural Characterization and Elucidation of Ethyl 2 Thiazol 2 Yl Propanoate and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Modern analytical chemistry employs a variety of spectroscopic methods to elucidate the structure of novel compounds. For ethyl 2-(thiazol-2-yl)propanoate and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for a detailed structural map. nih.govekb.egnih.govnih.govnih.govaskfilo.comrsc.orgnih.gov

The thiazole (B1198619) ring is a key structural motif, and its proton and carbon signals in NMR spectra are characteristic. In derivatives of ethyl 2-(thiazol-2-yl)propanoate, the protons on the thiazole ring typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in some 2,4-disubstituted thiazole derivatives, the C5-H proton of the thiazole ring is observed as a singlet around 7.78-8.08 ppm. dergipark.org.tr The carbon atoms of the thiazole ring exhibit distinct chemical shifts in the ¹³C NMR spectrum, with their exact positions influenced by the nature and position of substituents. nih.govnih.govrsc.org For example, in certain thiazole derivatives, the carbon atoms of the thiazole ring show resonances in the range of approximately 101-168 ppm. dergipark.org.trresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ) for the Thiazole Ring in Thiazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole C5-H | 7.78 - 8.08 | s |

| Thiazole-H | 7.02 - 7.05 | s |

Note: Data compiled from various sources. ekb.egdergipark.org.tr

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for the Thiazole Ring in Thiazole Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| Thiazole C2 | ~168 |

| Thiazole C4 | ~154 |

| Thiazole C5 | ~112 |

Note: Data compiled from various sources. dergipark.org.trresearchgate.net

The ethyl ester and propanoate chain of ethyl 2-(thiazol-2-yl)propanoate give rise to characteristic signals in the ¹H and ¹³C NMR spectra. nih.govaskfilo.com The ethyl ester group typically displays a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. In ethyl propanoate, the methylene protons of the ethyl group appear as a quartet around 4.1 ppm, while the methyl protons are observed as a triplet at approximately 1.2 ppm. askfilo.com The propanoate chain exhibits signals for its methylene and methyl groups. For ethyl propanoate, the methylene protons adjacent to the carbonyl group resonate as a quartet around 2.3 ppm, and the terminal methyl protons appear as a triplet around 0.9 ppm. askfilo.com

In the ¹³C NMR spectrum of ethyl propanoate, the carbonyl carbon of the ester is found downfield, while the carbons of the ethyl and propanoate groups appear at higher field strengths. researchgate.net

Table 3: ¹H NMR Data for the Ethyl Propanoate Moiety

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~4.1 | Quartet | 2H |

| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| -CO-CH₂-CH₃ | ~2.3 | Quartet | 2H |

| -CO-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: Data based on ethyl propanoate. askfilo.com

Table 4: ¹³C NMR Data for the Ethyl Propanoate Moiety

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~171 |

| -O-CH₂- | ~61 |

| -O-CH₂-CH₃ | ~14 |

| -CO-CH₂- | ~40 |

| -CO-CH₂-CH₃ | ~14 |

Note: Data based on ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate. beilstein-archives.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. nih.govaskfilo.comrsc.org In the IR spectrum of ethyl 2-(thiazol-2-yl)propanoate and its derivatives, characteristic absorption bands confirm the presence of specific structural features. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ethyl ester group. nih.govresearchgate.net The C-O stretching vibrations of the ester are typically observed in the 1240-1312 cm⁻¹ range. nih.gov Additionally, bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring are expected, although their positions can vary depending on the substitution pattern. nih.gov Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. nih.gov

Table 5: Diagnostic IR Absorption Bands for Ethyl 2-(thiazol-2-yl)propanoate Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1240 - 1312 |

| Aromatic C-H | > 3000 |

| Thiazole Ring Vibrations | Variable |

Note: Data compiled from various sources. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a crucial technique for determining the precise molecular weight and elemental formula of a compound. ekb.egnih.govnih.govaskfilo.comrsc.orgnih.gov By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of the molecular formula. nih.govnih.gov This is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolution of this technique enables confident identification of analytes in complex mixtures and provides strong evidence for the proposed structure of a synthesized compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic and heteroaromatic rings. nih.gov The thiazole ring in ethyl 2-(thiazol-2-yl)propanoate and its derivatives acts as a chromophore, absorbing UV light at specific wavelengths. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the thiazole ring and the solvent used for the analysis. This technique can be used to confirm the presence of the thiazole system and to study the effects of structural modifications on the electronic properties of the molecule.

Advanced Structural Analysis Methodologies

The definitive characterization of newly synthesized compounds is a cornerstone of chemical research. For Ethyl 2-(thiazol-2-yl)propanoate and its derivatives, a suite of advanced analytical techniques is employed to unambiguously determine their three-dimensional structure, verify their elemental composition, and assess their purity. These methods provide the foundational data upon which further chemical and biological investigations are built.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

For thiazole derivatives, SC-XRD studies are crucial for confirming their molecular geometry. researchgate.net For instance, the analysis of two structural analogs of the alkaloid Thiosporine B, ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, revealed that both molecules adopt a nearly planar, V-shaped conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net In one of the derivatives, a slight twist of 10.27 (15)° was observed between the central thiazole and a benzene (B151609) ring. nih.govresearchgate.net

The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. researchgate.net The crystal structure of various thiazole-containing compounds has been successfully elucidated using this method, often revealing complex hydrogen bonding networks and other non-covalent interactions that stabilize the crystal packing. jyu.firesearchgate.net

Table 1: Example Crystallographic Data for Thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| A novel pyridine-substituted thiazole | C₁₉H₂₀N₄S | Triclinic | P-1 | Presence of hydrogen bond interactions determined. | researchgate.net |

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | C₂₁H₂₂N₂O₂S | - | - | Near-planar V-shaped conformation, intramolecular N—H⋯N and C—H⋯O hydrogen bonds. | nih.govresearchgate.net |

| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | C₁₈H₁₅N₃O₄S | - | - | Molecules linked into chains by C—H⋯O hydrogen bonds and cross-linked by π–π stacking. | nih.govresearchgate.net |

| 2,5-bis(4-(alkoxy)phenyl)thiazolo[5,4-d]thiazole derivatives | - | Monoclinic & Triclinic | - | Alkyl chain length influences crystal packing, leading to herringbone or slipped-stack arrangements. | rsc.orgrsc.org |

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an essential check for the purity and stoichiometric accuracy of a synthesized compound like Ethyl 2-(thiazol-2-yl)propanoate. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct empirical formula. nih.govresearchgate.net

This technique was used to confirm the composition of various synthesized thiazole derivatives. For example, in the characterization of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, the calculated elemental composition was C, 68.83%; H, 6.05%; N, 7.64%, which closely matched the found values of C, 68.88%; H, 5.99%; N, 7.67%. nih.gov Similarly, for ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, the calculated values (C, 61.76%; H, 5.18%; N, 11.37%; S, 8.67%) were in excellent agreement with the experimental results (C, 61.71%; H, 5.14%; N, 11.33%; S, 8.64%). researchgate.net Such precise verification is a critical step in the structural elucidation process. researchgate.net

Table 2: Elemental Analysis Data for Representative Thiazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | C₂₁H₂₂N₂O₂S | C: 68.83, H: 6.05, N: 7.64 | C: 68.88, H: 5.99, N: 7.67 | nih.gov |

| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | C₁₈H₁₅N₃O₄S | C: 58.53, H: 4.09, N: 11.38 | C: 58.59, H: 4.13, N: 11.47 | nih.gov |

| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate | C₁₉H₁₉N₃O₃S | C: 61.76, H: 5.18, N: 11.37, S: 8.67 | C: 61.71, H: 5.14, N: 11.33, S: 8.64 | researchgate.net |

| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | C₁₆H₁₆ClN₅S₂ | C: 50.85, H: 4.27, N: 18.53 | C: 51.02, H: 4.13, N: 18.44 | mdpi.com |

Chromatographic Purity Assessment in Research Contexts

Chromatographic methods are indispensable for separating and analyzing mixtures, making them vital for assessing the purity of synthesized compounds like Ethyl 2-(thiazol-2-yl)propanoate. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and identifying and quantifying impurities. In the context of thiazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. pensoft.netpensoft.net This method utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution. pensoft.netpensoft.net

The compound of interest is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the components of the sample are separated based on their relative affinities for the stationary phase. A detector, commonly a UV/VIS detector set at a specific wavelength, records the elution of each component, generating a chromatogram. pensoft.netpensoft.net The purity of the target compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. This method has been successfully validated for analyzing pyrrole (B145914) derivatives, which are structurally related to thiazoles, demonstrating its accuracy, precision, and specificity for determining process-related impurities and degradation products. pensoft.netpensoft.net

Table 3: Typical RP-HPLC Conditions for Analysis of Heterocyclic Compounds

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Column | C18 (e.g., 150 × 4 mm i.d., 5 µm) | Analysis of a 2-(pyrrol-1-yl)propanoic acid derivative | pensoft.netpensoft.net |

| Mobile Phase | Isocratic elution with Acetonitrile:Phosphate buffer (pH=3) (50:50 v/v) | Analysis of a 2-(pyrrol-1-yl)propanoic acid derivative | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | Analysis of a 2-(pyrrol-1-yl)propanoic acid derivative | pensoft.netpensoft.net |

| Detection | UV/VIS at 225 nm | Analysis of a 2-(pyrrol-1-yl)propanoic acid derivative | pensoft.netpensoft.net |

| Column Temp. | 30 °C | Analysis of a 2-(pyrrol-1-yl)propanoic acid derivative | pensoft.netpensoft.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry research. Its primary applications are to quickly assess the purity of a sample and to monitor the progress of a chemical reaction. walisongo.ac.id

In the synthesis of Ethyl 2-(thiazol-2-yl)propanoate or its derivatives, TLC would be used to track the conversion of starting materials to the final product. walisongo.ac.id The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber containing a suitable mobile phase (eluent). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the components into distinct spots. walisongo.ac.id

After elution, the separated spots are visualized, typically under UV light or by staining. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a researcher can determine if the reaction is complete. The appearance of a new spot with a distinct retention factor (Rf) value and the disappearance of the starting material spots indicate the formation of the product. walisongo.ac.id

Table 4: Illustrative TLC Monitoring of a Synthesis Reaction

| Lane | Description | Observation | Interpretation |

|---|---|---|---|

| 1 | Starting Material 1 | Single spot at Rf = 0.7 | Reference for reactant 1 |

| 2 | Starting Material 2 | Single spot at Rf = 0.6 | Reference for reactant 2 |

| 3 | Reaction Mixture (t=1 hr) | Spots at Rf = 0.7, 0.6, and 0.4 | Reaction has started, product is forming |

| 4 | Reaction Mixture (t=3 hr) | Faint spot at Rf = 0.7, no spot at Rf = 0.6, strong spot at Rf = 0.4 | Reaction is nearing completion |

Mechanistic Investigations of Biological Activities and Molecular Interactions of Ethyl 2 Thiazol 2 Yl Propanoate Analogs

Enzyme Inhibition and Modulation Mechanisms

The structural features of ethyl 2-(thiazol-2-yl)propanoate analogs make them suitable candidates for interacting with various enzymes, leading to the modulation of key biological pathways implicated in inflammation and cancer.

Inhibition of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. nih.gov Thiazole (B1198619) derivatives have emerged as a significant class of COX inhibitors, with many exhibiting selectivity for the COX-2 isoenzyme. nih.gov

The mechanism of inhibition often involves the thiazole scaffold fitting into the active site of the COX enzyme. For instance, computational docking studies of some thiazole derivatives have shown strong binding affinity for both COX isoforms, with a preference for COX-2. nih.gov This binding is stabilized by interactions with key amino acid residues within the enzyme's active site, such as His90 and Arg513. nih.gov The selectivity for COX-2 over COX-1 is a critical attribute, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the protective functions of COX-1. researchgate.net Research has shown that incorporating bulky and lipophilic substituents onto the thiazole ring can enhance COX-2 inhibitory potency. nih.gov

For example, a series of 4-substituted thiazole analogues of the known NSAID indomethacin (B1671933) were found to be selective inhibitors of COX-2, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov This highlights the potential of the thiazole core, and by extension analogs of ethyl 2-(thiazol-2-yl)propanoate, to be developed as potent and selective anti-inflammatory agents.

Table 1: COX-2 Inhibitory Activity of Selected Thiazole Analogs

| Compound | Description | COX-2 IC50 | Reference |

|---|---|---|---|

| Compound 2a | 4-substituted thiazole analogue of indomethacin | 0.3 nM | nih.gov |

| Compound 2b | 4-substituted thiazole analogue of indomethacin | 1 nM | nih.gov |

| Compound 2c | 4-substituted thiazole analogue of indomethacin | 7 nM | nih.gov |

| PRLD8 | 1,5-diarylpyrrol-3-sulfur derivative | 0.011 µM | nih.gov |

Lipoxygenase (LOX) Enzyme Inhibition Pathways (e.g., 5-LOX)

Lipoxygenases (LOXs) are another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. jchemrev.com The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory drugs, particularly for conditions like asthma. biointerfaceresearch.com

Thiazole derivatives have demonstrated significant inhibitory activity against 5-LOX. Notably, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as potent 5-LOX inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the substitution pattern on the aryl rings is crucial for activity. For instance, compound 3a , N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, was found to be a highly potent 5-LOX inhibitor with an IC50 value of 127 nM. nih.gov Molecular docking studies of similar compounds have suggested that the inhibitory mechanism involves the formation of hydrogen bonds and van der Waals interactions within the 5-LOX active site. jchemrev.com

The development of dual COX/LOX inhibitors is an attractive therapeutic strategy, and thiazole-based structures are promising scaffolds for achieving this. By simultaneously targeting both pathways, these compounds can offer a broader spectrum of anti-inflammatory activity.

Sirtuin 2 (SIRT2) Targeting and Deacetylation Modulation

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and cell survival. nih.gov Sirtuin 2 (SIRT2) is a particularly interesting therapeutic target for neurodegenerative diseases and cancer. chemscene.comnih.gov

Recent research has led to the discovery of thiazole-based compounds as potent and selective SIRT2 inhibitors. chemscene.comnih.gov The mechanism of action of these inhibitors has been elucidated through molecular modeling and enzymatic assays. These studies show that the thiazole core can fit into the SIRT2 binding pocket, forming key interactions that block its deacetylation activity. Specifically, hydrophobic interactions with residues such as Ile169, Leu134, and Leu138, and π-π stacking with Phe119 have been identified as crucial for the inhibitory efficacy of thiazole-based SIRT2 inhibitors.

For example, a thiazole-containing compound, T1 , was identified as a SIRT2 inhibitor with an IC50 of 17.3 µM. nih.gov Further optimization led to the discovery of compound 5a , which exhibited an even more potent SIRT2 inhibition with an IC50 of 9.0 µM. nih.gov The inhibition of SIRT2 by these compounds can lead to the hyperacetylation of its substrates, such as α-tubulin and the tumor suppressor p53, which can in turn trigger apoptosis in cancer cells.

Table 2: SIRT2 Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Description | SIRT2 IC50 | Reference |

|---|---|---|---|

| T1 | Thiazole-containing derivative | 17.3 µM | nih.gov |

| 5a | Optimized thiazole derivative | 9.0 µM | nih.gov |

| AEM1 | Structurally related SIRT2 inhibitor | 18.5 µM |

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.

Several studies have reported the design and synthesis of thiazole derivatives as potent EGFR kinase inhibitors. For instance, a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and found to be potent dual inhibitors of EGFR and another related receptor, HER2. Compounds 39 and 43 from this series exhibited IC50 values in the nanomolar range against both EGFR and HER2.

The inhibitory mechanism of these compounds involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. Molecular docking studies of quinazoline-based thiazole derivatives have provided insights into the potential binding modes within the EGFR active site. The development of such inhibitors, including analogs of ethyl 2-(thiazol-2-yl)propanoate, holds promise for targeted cancer therapy.

Table 3: EGFR and HER2 Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 39 | 0.153 | 0.108 |

Antimicrobial Action Pathways at the Cellular and Molecular Level

Beyond their effects on mammalian enzymes, thiazole derivatives have also demonstrated a broad spectrum of antimicrobial activities. The mechanisms underlying these effects often involve targeting essential cellular processes in microorganisms.

Interference with Microbial Cell Wall Biosynthesis

The bacterial cell wall is a crucial structure for microbial survival, making its biosynthesis pathway an excellent target for antibiotics. Several thiazole derivatives have been shown to exert their antibacterial effects by interfering with this process. nih.govchemscene.com

One of the key mechanisms is the inhibition of enzymes involved in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. Docking studies on certain heteroaryl thiazole derivatives have suggested that they may act by inhibiting the MurB enzyme, which is essential for the synthesis of peptidoglycan precursors. chemscene.com Another study proposed that some thiazole derivatives inhibit the PTB transpeptidase, an enzyme that cross-links peptidoglycan chains, thereby compromising the integrity of the cell wall. nih.gov The well-known antibiotic cefpodoxime, which contains a thiazole ring, functions by inhibiting penicillin-binding proteins to suppress peptidoglycan synthesis. chemscene.com This mode of action, which disrupts the structural integrity of the bacterial cell, can lead to cell lysis and death. The ability of thiazole-containing compounds to inhibit different stages of cell wall biosynthesis underscores their potential as a versatile class of antimicrobial agents.

Disruption of Essential Microbial Metabolic Pathways

Thiazole derivatives are recognized for their ability to interfere with critical metabolic pathways in microorganisms, which is a key component of their antimicrobial action. nih.gov One of the primary targets for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. nih.gov

Some thiazole-based compounds have been shown to inhibit the ATP-binding site of DNA gyrase, a mechanism similar to that of the antibiotic novobiocin. nih.gov By blocking this site, the compounds prevent the enzyme from carrying out its function, ultimately leading to the cessation of DNA replication and bacterial death. nih.gov Molecular docking studies have further elucidated these interactions, showing how specific thiazole derivatives can fit into the ATP-binding pocket of E. coli DNA gyrase. nih.gov

Another proposed mechanism of antibacterial action for certain thiazole derivatives is the inhibition of the MurB enzyme in E. coli. nih.gov MurB is an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis and death. nih.gov Similarly, in fungi, thiazole derivatives may act by inhibiting 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. nih.gov

Activity Against Specific Pathogenic Microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans)

Analogs of ethyl 2-(thiazol-2-yl)propanoate have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com

Staphylococcus aureus : Several studies have reported the efficacy of thiazole derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA), a significant cause of hospital and community-acquired infections. nih.govresearchgate.netnih.govnih.gov Certain thiazole-based compounds have shown potent antibacterial activity against MRSA strains, with some exhibiting greater efficacy than the antibiotic ampicillin. nih.gov The lipophilic nature of some thiazole derivatives may enhance their ability to penetrate the bacterial cell membrane. mdpi.com

Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is known for its intrinsic resistance to many antibiotics. However, some thiazole analogs have shown promising activity against P. aeruginosa. nih.govnih.gov One mechanism by which these compounds may act is through the inhibition of quorum sensing (QS) systems, such as the LasR system in P. aeruginosa. nih.gov QS is a cell-to-cell communication process that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can disrupt the pathogenicity of P. aeruginosa. nih.gov Some thiazole derivatives have also been shown to inhibit biofilm formation under phosphate-limiting conditions by targeting the IQS pathway. nih.gov

Escherichia coli : Thiazole derivatives have also demonstrated significant activity against E. coli. nih.govjchemrev.com As mentioned earlier, the inhibition of DNA gyrase and the MurB enzyme are key mechanisms of action against this Gram-negative bacterium. nih.govnih.gov The antibacterial activity of certain thiazole-pyrazoline hybrids is enhanced by the presence of a phenyl ring. jchemrev.com

Candida albicans : This opportunistic fungal pathogen is a common cause of candidiasis. Thiazole derivatives have shown potent antifungal activity against various Candida species, including C. albicans. jchemrev.commdpi.comnih.govnih.gov The mechanism of action is often attributed to the inhibition of 14α-lanosterol demethylase, disrupting ergosterol synthesis and compromising the fungal cell membrane. nih.gov The activity of some of these compounds has been found to be comparable or even superior to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.comresearchgate.net

The following table summarizes the antimicrobial activity of selected thiazole derivatives against these pathogens:

| Compound/Analog | Target Microorganism | Observed Effect/Activity | Reference |

| Thiazole-based compounds | Staphylococcus aureus (MRSA) | Potent antibacterial activity, in some cases greater than ampicillin. | nih.gov |

| Thiazole derivatives | Pseudomonas aeruginosa | Inhibition of biofilm formation and virulence factor production. | nih.gov |

| Thiazole-based compounds | Escherichia coli | Significant antibacterial efficacy, in some cases more potent than ciprofloxacin. | nih.gov |

| Thiazole derivatives | Candida albicans | Antifungal activity comparable to ketoconazole and fluconazole. | jchemrev.com |

Antioxidant Mechanisms and Radical Scavenging Pathways

Thiazole derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netnih.gov Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to various diseases. dergipark.org.tr The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. nih.govnih.gov

The primary mechanism of radical scavenging by many thiazole derivatives is through hydrogen atom transfer (HAT). nih.gov In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. nih.gov

Studies have shown that the presence of certain functional groups on the thiazole ring system can significantly influence the antioxidant activity. For instance, phenolic hydroxyl groups are known to be effective hydrogen donors. nih.gov The position and number of these hydroxyl groups can impact the radical scavenging capacity. Some synthesized phenolic thiazoles have demonstrated superior scavenging activity compared to standard antioxidants like ascorbic acid and trolox. nih.gov

The antioxidant activity of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates has also been reported, with some derivatives showing promising free radical scavenging activity. nih.gov

The table below presents the radical scavenging activity of selected thiazole derivatives from different studies:

| Compound/Analog | Assay | IC50 Value / % Scavenging | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ ± 0.2 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M | nih.gov |

| Phenolic thiazole derivative (8b) | DPPH | - | nih.gov |

| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) | DPPH | 84.46 ± 0.13 % | nih.gov |

Nucleic Acid Binding Interactions

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in anticancer and antimicrobial drug development. Thiazole derivatives have been studied for their ability to bind to DNA through various modes.

Thiazole-containing compounds can interact with DNA through several mechanisms, including intercalation and groove binding. Intercalation involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding often leads to a lengthening and unwinding of the DNA structure. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix, typically through non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Studies on flavonoid derivatives, which can be considered structurally related to some classes of substituted thiazoles, have suggested a mixed mode of interaction involving both intercalation and groove binding. nih.gov Similarly, derivatives of the DNA-binding dye thiazole orange demonstrate that the mode of binding is sensitive to the chemical structure and the point of attachment of substituents. nih.gov

The strength and nature of the interaction between a compound and DNA can be quantified by determining the binding constant (K) and various thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). nih.govnih.gov These parameters provide insights into the spontaneity and the driving forces of the binding process.

Structure-Activity Relationship (SAR) Studies for Thiazole Propanoates

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. nih.govresearchgate.netresearchgate.net For thiazole derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial and other biological activities. nih.govnih.govnih.gov

Key findings from SAR studies on various thiazole analogs include:

Substitution at Position 2 of the Thiazole Ring : The nature of the substituent at this position can significantly impact activity. For example, the presence of a 3-pyridyl moiety can enhance antibacterial activity by forming additional hydrogen bonds with the target enzyme. nih.gov

Substitution at Position 4 of the Thiazole Ring : Lipophilic groups at this position are often associated with better antibacterial activity. nih.gov However, the size of the substituent is also a factor, with larger groups potentially being tolerated. nih.gov In some cases, substitution with a p-bromophenyl group has been shown to increase antifungal and antituberculosis activities. nih.gov

Hybrid Molecules : Combining the thiazole scaffold with other heterocyclic rings, such as pyrazoline or pyrazole, can lead to hybrid compounds with enhanced antimicrobial properties. nih.gov The presence of a phenyl ring in thiazole-pyrazoline hybrids, for instance, has been shown to boost antibacterial action. jchemrev.com

Side Chains : For thiazole acid analogs targeting P. aeruginosa biofilm formation, the length of the carbon chain in the side group is critical, with a four-carbon chain showing the best inhibitory activity. nih.gov

These SAR studies provide a rational basis for the further development of thiazole propanoates and their analogs as potential therapeutic agents.

Influence of Thiazole Ring Substituents on Molecular Activity

The biological activity of ethyl 2-(thiazol-2-yl)propanoate analogs is profoundly influenced by the nature and position of substituents on the thiazole ring. These modifications can alter the molecule's electronic properties, steric profile, and binding interactions with biological targets. Research into structure-activity relationships (SAR) has revealed that even minor changes to the thiazole core can lead to significant variations in efficacy and mechanism of action.

A key example of substituent influence is seen in the metabolic activation of thiazole-containing compounds. The presence or absence of a methyl group on the thiazole ring can determine whether the compound is safely metabolized or transformed into a reactive, toxic intermediate. researchgate.net For instance, the structural difference between the hepatotoxic sudoxicam (B611048) and the safer meloxicam (B1676189) is a single methyl group at the C5 position of the thiazole ring. researchgate.net This methyl group sterically hinders the molecule's approach to the iron center of cytochrome P450 enzymes, thereby suppressing the bioactivation of the thiazole ring that leads to toxicity. researchgate.net

The electronic nature of substituents on aryl groups attached to the thiazole ring is also a critical determinant of molecular activity. Studies on 2,4-disubstituted thiazole derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a benzene (B151609) ring connected to the thiazole can be beneficial for antifungal activity. nih.gov Similarly, in a series of N-(thiazol-2-yl)benzenesulfonamide analogs tested for antioxidant properties, the type and position of the substituent on the benzene ring were crucial. A chloro-substituent at the para-position resulted in the highest superoxide (B77818) dismutase (SOD) activity, followed by a nitro-group at the meta-position. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Antioxidant Activity of N-(thiazol-2-yl)benzenesulfonamide Analogs nih.gov

| Compound Substituent | SOD Activity (% Inhibition) | SOD Activity (IC₅₀, µM) |

|---|---|---|

| p-Cl | 99.02% | 188.27 |

| m-NO₂ | 92.05% | 362.67 |

| p-Br | Not reported above 50% | Not determined |

| p-F | Inactive | Not applicable |

Furthermore, the size and nature of alkyl groups directly on the thiazole ring affect receptor binding. In a study of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), introduction of a tert-butyl group at the C4 position of the thiazole ring yielded a fairly potent analog, whereas a 4-methyl analog had weak activity and a 4-ethyl analog was inactive. nih.gov This highlights a specific steric requirement for effective receptor antagonism. In the context of antibacterial agents, SAR studies revealed that specific substitution patterns, such as a 4-((4-chlorophenyl) amino)-2-(4-ethoxyphenyl) amino) combination on the thiazole ring, produced the most potent activity. researchgate.net

Impact of Propanoate Chain Modifications and Ester Group Variations

Modifications to the propanoate side chain and variations of the ester group in ethyl 2-(thiazol-2-yl)propanoate and its analogs are critical for modulating biological activity. These changes can affect the compound's solubility, metabolic stability, and ability to interact with target enzymes or receptors.

Esterification of a propanoic acid moiety can have a significant impact on a compound's efficacy. In a series of novel thiazole derivatives designed as potential anticancer agents, the esterification of 3-[4-(4-substituted phenyl)thiazol-2-yl]propanoic acid compounds to their corresponding methyl esters led to diminished antiproliferative activity against A549 lung cancer cells. nih.gov This suggests that the free carboxylic acid may be important for the compound's interaction with its biological target.

Table 2: Impact of Esterification on Antiproliferative Activity in A549 Cells nih.gov

| Compound Type | Example Compound | Cell Viability (%) |

|---|---|---|

| Propanoic Acid | Compound 21 | 25.0% |

| Methyl Ester | Compound 23 (Ester of 21) | 41.9% |

| Propanoic Acid | Compound 22 | 30.5% |

| Methyl Ester | Compound 24 (Ester of 22) | 77.7% |

Conversely, further modification of the ester group can lead to enhanced activity. The conversion of the propanoate ester to a carbohydrazide (B1668358) has been shown to significantly increase antiproliferative effects. nih.gov For example, carbohydrazide derivatives exhibited significantly greater activity against A549 cells than their parent compounds and the standard drug cisplatin. nih.gov The synthesis of hydrazides from ethyl ester precursors, such as the reaction of ethyl-2-benzothiazolyl acetate (B1210297) with hydrazine (B178648) hydrate, is a common strategy to create diverse chemical scaffolds with a range of biological activities. dntb.gov.uaekb.eg

The specific type of ester group is also a crucial factor. Even a subtle change, such as modifying a methyl ester to an ethyl ester, can abolish biological activity. In the investigation of ZAC antagonists, an analog with a 5-methyl ester on the thiazole ring was active, while the corresponding 5-ethyl ester derivative was found to be inactive, demonstrating high sensitivity to the size and shape of the ester substituent. nih.gov

Stereochemical Aspects and Their Role in Mechanistic Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within analogs of ethyl 2-(thiazol-2-yl)propanoate plays a definitive role in their mechanistic efficacy. Biological systems are inherently chiral, and thus the specific spatial orientation of a molecule is often critical for effective binding to receptors and enzymes.

Crystallographic evidence provides a concrete example of these stereochemical principles. The analysis of Ethyl 2-[N-(tert-butyloxycarbonyl)-l-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate, a synthetic precursor prepared from the chiral amino acid L-alanine, reveals a specific and well-defined three-dimensional structure. researchgate.net In this molecule, the amide N-H group that precedes the thiazole ring is oriented in a trans position relative to the thiazole's sulfur atom. researchgate.net This observed orientation is a direct consequence of the defined stereochemistry of the L-alanine residue and the conformational constraints imposed by the thiazole ring. Such a fixed spatial arrangement is crucial for determining how the molecule presents its functional groups for binding within a chiral environment like a DNA minor groove or an enzyme's active site. researchgate.net

Advanced Applications and Future Research Directions for Ethyl 2 Thiazol 2 Yl Propanoate in Chemical Biology

Role as a Synthetic Intermediate in Complex Heterocyclic Compound Design

Ethyl 2-(thiazol-2-yl)propanoate and its structural analogs are pivotal intermediates in the synthesis of more complex heterocyclic systems designed for therapeutic purposes. The thiazole (B1198619) nucleus is a fundamental component of numerous clinically used drugs, including anticancer and antimicrobial agents. colab.wsnih.gov The propanoate side chain allows for the introduction of chirality and further appendages, which is crucial for achieving specific interactions within the binding pockets of target proteins.

Researchers leverage this scaffold to construct elaborate molecules. For instance, the core structure is often elaborated through reactions involving the ester group or by modifications to the thiazole ring itself. One common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles to form amides and other functional groups. This approach is fundamental in creating libraries of compounds for screening. nih.gov

A prominent application is in the development of kinase inhibitors. The thiazole scaffold can be seen in potent inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial regulators of the cell cycle and validated targets for anticancer drugs. nih.gov Synthetic routes often start with functionalized thiazoles, which are then built upon to create complex structures like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines. nih.gov Similarly, derivatives have been designed as inhibitors of c-Met kinase, a key target in cancer treatment. nih.gov The synthesis of these complex molecules often involves multi-step processes where the initial thiazole-containing fragment is derived from simpler precursors like ethyl 2-(thiazol-2-yl)propanoate. nih.govclockss.org

The following table summarizes representative complex heterocyclic compounds synthesized using thiazole-based intermediates.

| Starting Intermediate Type | Synthetic Reaction | Resulting Complex Heterocycle | Therapeutic Target/Application |

| 2-Aminothiazole derivative | Hantzsch reaction followed by Schiff's base formation | 2,4-Disubstituted 1,3-thiazole derivatives | Anticancer |

| Ethyl 2-aminothiazole-5-carboxylate | Peptidic synthesis | Thiazole-containing oligopeptides | DNA minor groove binding agents |

| 1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Reaction with thiocarbamide | Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Antibacterial |

| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate | One-step reaction | Benzothiazole-based oxoacetates | Protein-tyrosine phosphatase 1B (PTP-1B) inhibitors |

This table is illustrative of synthetic strategies starting from thiazole-based building blocks.

Development of Chemical Probes and Biosensors

The inherent electronic properties and coordination capabilities of the thiazole ring make its derivatives excellent candidates for the development of chemical probes and biosensors. nih.govresearchgate.net These tools are essential in chemical biology for visualizing and quantifying biological molecules and processes in real-time.

Thiazole-based compounds have been successfully developed as chemosensors for detecting environmentally and biologically significant heavy metal ions. nih.gov The nitrogen and sulfur atoms of the thiazole ring act as coordination sites for metal ions such as Cu(II), Hg(II), and Pb(II). nih.govresearchgate.net Upon binding a target ion, the electronic properties of the thiazole derivative are altered, leading to a measurable change in its color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.gov For example, a ninhydrin-thiourea derivative was developed for the visual detection of Cu(II) in aqueous solutions. tsijournals.com

In addition to metal ions, thiazole derivatives are used to create fluorescent probes for detecting biologically important thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). nih.govnih.gov These probes are often designed based on a thiol-induced chemical reaction that cleaves a quenching group from a thiazole-based fluorophore, resulting in a "turn-on" fluorescence signal. nih.gov A benzothiazole-based probe, for instance, was designed to detect biothiols with high sensitivity and selectivity, enabling the visualization of these species within living cells. nih.gov The development of such probes is crucial for studying oxidative stress and related diseases where thiol levels are dysregulated. nih.gov

The design of these molecular tools often involves coupling the thiazole-containing recognition unit to a fluorophore and a reactive group, a strategy that can be adapted from intermediates like ethyl 2-(thiazol-2-yl)propanoate through functionalization of its propionate (B1217596) side chain or ester group.

Strategies for Enhancing Molecular Selectivity towards Specific Biological Targets

A central challenge in drug discovery is designing molecules that bind selectively to their intended target, thereby minimizing off-target effects. The thiazole scaffold offers numerous opportunities for chemical modification to enhance such selectivity. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule and assess the impact on biological activity, are crucial in this endeavor. researchgate.net

For instance, in the development of inhibitors for cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs, specific substitutions on the thiazole ring and its appended groups can dramatically influence selectivity for COX-2 over COX-1. nih.gov It has been observed that hybrid molecules combining thiazole with other heterocycles bearing bulky, lipophilic substituents tend to show good COX-2 inhibitory potency. nih.gov The introduction of different substituents on the phenyl rings attached to the thiazole core can also fine-tune this selectivity.

Similar strategies are applied to kinase inhibitors. In the pursuit of potent and selective CDK4/6 inhibitors, researchers synthesized a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. nih.gov SAR studies revealed that specific substitutions on the thiazole and pyridine (B92270) rings were critical for achieving high potency and, importantly, selectivity against a panel of other kinases. Likewise, in the development of thiazole-based inhibitors for the SARS-CoV-2 main protease, SAR analysis identified that a thiazole core provided superior inhibition compared to an oxazole (B20620) core, and specific ester groups were critical for covalent binding to the enzyme's active site. nih.gov

The following table presents data from SAR studies on thiazole derivatives, illustrating how structural modifications impact selectivity and potency.

| Lead Compound/Scaffold | Modification Strategy | Biological Target | Key Finding on Selectivity/Potency | IC₅₀ (Potent Compound) |

| N-aryl-4-aryl-1,3-thiazole-2-amine | Substitution on N-aryl and 4-aryl rings | 5-Lipoxygenase (5-LOX) | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl) derivative showed the most potent inhibition. nih.gov | 127 nM nih.gov |

| Imidazo[2,1-b]thiazole (B1210989) | Diaryl substitution at positions 5 and 6 | COX-2 | Identified a potent and selective inhibitor of the COX-2 enzyme. nih.gov | 0.3 nM (for analog) nih.gov |

| Thiazole Carboxamide | Variation of substituents on phenyl ring | c-Met Kinase | Introduction of thiadiazole/thiazole carboxamide was favorable for cytotoxicity. nih.gov | N/A |

| Thiazole-based compounds | Pyridinyl ester and thiazole core variations | SARS-CoV-2 Mpro | Thiazole core provided superior inhibition over oxazole; pyridinyl ester was a critical pharmacophore. nih.gov | 77.7 nM nih.gov |

IC₅₀ values are for the most potent compounds reported in the respective studies and may refer to analogs of the base scaffold.

Future Prospects in Ligand Design and Rational Drug Discovery (mechanistic focus)

The thiazole scaffold, exemplified by versatile building blocks like ethyl 2-(thiazol-2-yl)propanoate, remains a privileged structure in drug discovery with significant future potential. nih.govresearchgate.net The future of ligand design using this scaffold lies in a more profound, mechanism-based rational approach, moving beyond high-throughput screening to targeted design based on structural biology and computational chemistry.

A key future direction is the development of covalent inhibitors. The thiazole ring can be functionalized with reactive groups (warheads) that form a permanent covalent bond with a specific amino acid residue (e.g., cysteine) in the target protein's active site. This approach can lead to inhibitors with high potency and prolonged duration of action. The development of thiazole-based inhibitors for the SARS-CoV-2 main protease, which covalently bind to a catalytic cysteine, provides a clear blueprint for this strategy. nih.gov

Another promising avenue is the design of multi-target or dual-action ligands. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov A single molecule designed to modulate two or more targets simultaneously can offer superior efficacy and a better resistance profile. For example, researchers have developed thiazole-based derivatives that act as dual inhibitors of EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. nih.gov The synthetic flexibility of the ethyl 2-(thiazol-2-yl)propanoate backbone is ideal for creating such hybrid molecules where different parts of the structure are optimized for distinct targets.

Furthermore, the application of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will enable a more precise prediction of how thiazole-based ligands interact with their targets at an atomic level. This in-silico insight can guide the rational design of modifications to enhance binding affinity and selectivity, for instance, by optimizing hydrogen bonding networks and hydrophobic interactions within the active site. This approach is already being used to explain the binding modes of thiazole derivatives in targets like protein tyrosine phosphatase 1B (PTP-1B) and various kinases. nih.gov The continued integration of these computational tools with synthetic chemistry will undoubtedly accelerate the discovery of next-generation therapeutics based on the thiazole scaffold. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(thiazol-2-yl)propanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Ethyl 2-(thiazol-2-yl)propanoate derivatives are synthesized via alkylation reactions using ethyl chloroacetate as the alkylating agent. Optimization involves using sodium hydride (NaH) as a base in tetrahydrofuran (THF) under reflux. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are improved by controlling stoichiometry (1:1.2 molar ratio of thiazole amine to alkylating agent) and reaction time (4–6 hours) .

Q. How is the structural elucidation of Ethyl 2-(thiazol-2-yl)propanoate performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for precise structural determination. Data collection parameters (e.g., radiation wavelength, temperature) and refinement details (R-factors, displacement parameters) are summarized in crystallographic tables (e.g., Table 2 in ). Crystallographic Information Files (CIFs) and structure factors are deposited in open-access repositories for validation .

Q. What initial biological screening approaches are recommended for Ethyl 2-(thiazol-2-yl)propanoate derivatives?

- Methodological Answer : Preliminary bioactivity screening includes enzyme inhibition assays (e.g., α-glucosidase and β-glucosidase) at concentrations of 0.1–1.0 mM. Compounds are dissolved in DMSO, and inhibition percentages are calculated using spectrophotometric methods (absorbance at 405 nm). Positive controls (e.g., acarbose) and triplicate measurements ensure reliability .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the thiazole ring influence the reactivity of Ethyl 2-(thiazol-2-yl)propanoate in nucleophilic reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) at the thiazole 4-position enhance electrophilicity, facilitating nucleophilic substitution. Steric effects are minimized by selecting smaller substituents (e.g., methyl vs. phenyl). Computational tools (DFT calculations) predict reactive sites, validated experimentally via ¹H NMR monitoring of reaction intermediates .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of Ethyl 2-(thiazol-2-yl)propanoate?

- Methodological Answer : Discrepancies arise from solvent effects or transition-state approximations in computational models. Cross-validation involves:

- Experimental kinetic studies (e.g., variable-temperature NMR).

- Solvent parameter adjustments in DFT (e.g., PCM model for THF).

- Synchrotron-based XAS to probe electronic structure changes during reactions .

Q. What strategies are effective in overcoming regioisomer formation during the synthesis of Ethyl 2-(thiazol-2-yl)propanoate derivatives?

- Methodological Answer : Regioisomer control is achieved via:

- Directing groups : Introducing temporary protecting groups (e.g., acetyl) on the thiazole nitrogen to guide alkylation.

- Stoichiometric tuning : Limiting alkylating agent excess to 10–15% to reduce competing pathways.

- Chromatographic separation : Using preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.